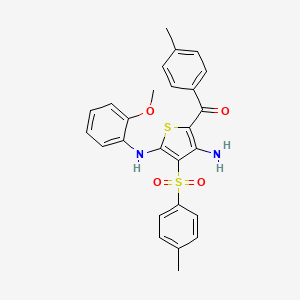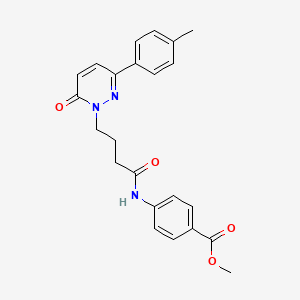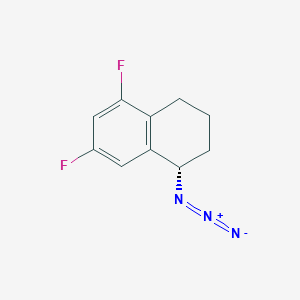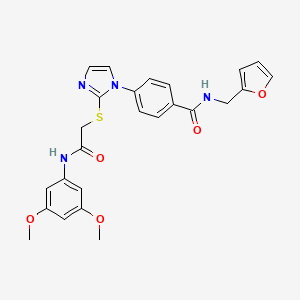![molecular formula C20H16N2O6 B2538564 3-[3-(3,4-dimetoxi fenil)-1,2,4-oxadiazol-5-il]-7-metoxi-2H-croman-2-ona CAS No. 892758-88-2](/img/structure/B2538564.png)
3-[3-(3,4-dimetoxi fenil)-1,2,4-oxadiazol-5-il]-7-metoxi-2H-croman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives containing the 1,3,4-oxadiazole moiety and 2H-chromen-2-one framework has been reported using various starting materials and synthetic pathways. For instance, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was achieved starting from 4-hydroxycoumarine . Similarly, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione derivatives with 3-(2-bromoacetyl)-2H-chromen-2-one . These synthetic routes typically involve reflux conditions and the use of sodium ethoxide or other catalysts to facilitate the reactions.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. Analytical UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra were used to confirm the structures and elucidate the positions of protons and carbons in the synthesized compounds . Additionally, crystallographic analysis has been employed to determine the dimeric structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, which crystallizes in the monoclinic system .
Chemical Reactions Analysis
The synthesized compounds exhibit one quasireversible redox process, as evidenced by electrochemical studies . This suggests that the compounds can undergo oxidation and reduction, which may be relevant to their biological activities. The presence of the oxadiazole group contributes to the observed electrochemical behavior, with strong absorption bands in the UV spectra indicative of π-π* transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure. The presence of the 1,3,4-oxadiazole ring and the 2H-chromen-2-one moiety imparts certain spectroscopic characteristics, as well as potential biological activities. For example, the compounds have been screened for antibacterial and antioxidant activities, with some derivatives showing significant effects against specific bacterial strains and demonstrating antioxidant properties . The molecular characterization of a selective COX-2 inhibitor also highlights the importance of the molecular conformation and binding interactions for biological activity .
Biological Activity and Case Studies
Several of the synthesized compounds have been evaluated for their biological activities. Compounds with the 1,3,4-oxadiazole and 2H-chromen-2-one scaffolds have shown a range of activities, including antibacterial, antioxidant, anti-inflammatory, and analgesic effects . For instance, specific derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as antioxidant activities of varying extents . In the case of anti-inflammatory and analgesic activities, certain compounds were found to be effective at a dose of 200 mg/kg body weight and displayed a lower ulcerogenic potential compared to standard NSAIDs .
Aplicaciones Científicas De Investigación
Bioactividad y Química Medicinal
Este compuesto exhibe una bioactividad potencial debido a sus características estructurales. Exploremos algunas aplicaciones específicas:
a. Propiedades Antimicrobianas: La investigación sugiere que los derivados de compuestos sustituidos con 3,4-dimetoxi fenil pueden poseer actividad antimicrobiana. Investigar los efectos antibacterianos y antifúngicos de este compuesto podría ser valioso para el desarrollo de medicamentos .
b. Potencial Relajante Muscular: La estructura del compuesto puede prestarse a propiedades relajantes musculares. Estudios adicionales podrían explorar sus efectos sobre los mecanismos de contracción y relajación muscular.
Síntesis Orgánica y Catálisis
La estructura única del compuesto lo hace interesante para la síntesis orgánica y la catálisis:
a. Reacción Aza-Michael: La reacción aza-Michael es una poderosa herramienta sintética. Al utilizar esta reacción, los investigadores pueden acceder a derivados β-aminocarbonílicos, que sirven como precursores de compuestos bioactivos. El compuesto en cuestión se ha sintetizado utilizando esta metodología, aunque con un rendimiento moderado .
b. Métricas Verdes: Tanto la preparación del precursor de la chalcona como la adición de Michael del triazol a la chalcona muestran buenas métricas verdes. Los investigadores pueden explorar su aplicación en protocolos de síntesis sostenible.
Agente de Protección Solar
Otra aplicación intrigante radica en la protección solar:
a. Isoamilo (E)-3-(3,4-dimetoxi fenil) acrilato: Este compuesto, estructuralmente relacionado con nuestro compuesto objetivo, se ha evaluado como agente de protección solar. Su valor de factor de protección solar (FPS) in vitro indica una alta protección . Si bien no es idéntico, esta información sugiere que nuestro compuesto también podría tener propiedades protectoras solares.
Otras Aplicaciones Potenciales
Aunque no se han estudiado directamente para las siguientes aplicaciones, merecen una investigación adicional:
a. Formulaciones Fungicidas, Bactericidas y Herbicidas: Las 3-aril-3-triazolilpropiofenonas, estructuralmente relacionadas con nuestro compuesto, se han descrito como componentes eficientes en estas formulaciones .
b. Síntesis de Compuestos Carbonílicos: Explorar la síntesis de compuestos carbonílicos β-heteroarílicos podría revelar aplicaciones adicionales. Estos compuestos son de interés debido a su estabilidad y capacidad de unirse a "estructuras privilegiadas" a través de enlaces de hidrógeno .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact witharomatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially altering its activity and influencing the metabolic pathways of aromatic amino acids .
Biochemical Pathways
Given the potential target of this compound, it may influence the metabolic pathways of aromatic amino acids, which are precursors for several neurotransmitters and hormones .
Result of Action
Based on the potential target of this compound, it may influence the production of neurotransmitters and hormones derived from aromatic amino acids .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on fully characterizing its physical and chemical properties, and testing its reactivity under various conditions. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .
Análisis Bioquímico
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-13-6-4-11-8-14(20(23)27-16(11)10-13)19-21-18(22-28-19)12-5-7-15(25-2)17(9-12)26-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKAECTBQHQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)
![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)


![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)